9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione
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Overview
Description
9-Oxa-1,4-diazaspiro[55]undecane-2,5-dione is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione typically involves multi-step reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another method involves the olefin metathesis reaction using Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored due to its efficiency and ability to introduce various substituents at specific positions on the spiro ring .
Chemical Reactions Analysis
Types of Reactions
9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the spirocyclic scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition occurs through binding to the active site of the protein, blocking its function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but lacks the dione functionality.
1,3-Dioxane-1,3-dithiane spiranes: Contains both oxygen and sulfur atoms in the spirocyclic unit.
1,3-Oxathiane derivatives: Exhibits unique stereochemistry due to the presence of sulfur atoms.
Uniqueness
9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione is unique due to its specific combination of oxygen and nitrogen atoms in the spirocyclic framework, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of the MmpL3 protein sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C8H12N2O3/c11-6-5-9-7(12)8(10-6)1-3-13-4-2-8/h1-5H2,(H,9,12)(H,10,11) |
InChI Key |
JJIDRVPKAPVFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(=O)NCC(=O)N2 |
Origin of Product |
United States |
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